3-(6-Octylpyren-1-yl)propan-1-ol
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Overview
Description
3-(6-Octylpyren-1-yl)propan-1-ol is an organic compound with the molecular formula C({27})H({32})O It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, with an octyl chain and a propanol group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Octylpyren-1-yl)propan-1-ol typically involves a multi-step process. One common method starts with the pyrene derivative, which undergoes a Friedel-Crafts alkylation to introduce the octyl group. This is followed by a Grignard reaction to attach the propanol group. The reaction conditions often involve the use of catalysts such as aluminum chloride for the Friedel-Crafts reaction and magnesium for the Grignard reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-(6-Octylpyren-1-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) and sodium borohydride (NaBH(_4)) are often used.
Substitution: Reagents like thionyl chloride (SOCl(_2)) and phosphorus tribromide (PBr(_3)) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Scientific Research Applications
3-(6-Octylpyren-1-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: Research is ongoing to explore its potential as a drug delivery agent.
Mechanism of Action
The mechanism of action of 3-(6-Octylpyren-1-yl)propan-1-ol involves its interaction with various molecular targets. The compound’s amphiphilic nature allows it to integrate into cell membranes, potentially affecting membrane fluidity and permeability. This can influence various cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(Anthracen-9-yl)propan-1-ol
- 1-(Pyridine-3-yl)propan-1-ol
- 3-(Phenanthren-9-yl)propan-1-ol
Uniqueness
3-(6-Octylpyren-1-yl)propan-1-ol is unique due to its specific structural features, such as the octyl chain and the pyrene core. These features confer distinct physical and chemical properties, making it suitable for specialized applications in materials science and biological research .
Properties
CAS No. |
918973-91-8 |
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Molecular Formula |
C27H32O |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
3-(6-octylpyren-1-yl)propan-1-ol |
InChI |
InChI=1S/C27H32O/c1-2-3-4-5-6-7-9-20-11-13-22-16-18-25-21(10-8-19-28)12-14-23-15-17-24(20)26(22)27(23)25/h11-18,28H,2-10,19H2,1H3 |
InChI Key |
XOWQDZOFEAHKTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)CCCO |
Origin of Product |
United States |
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